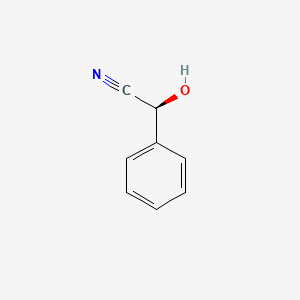

(S)-Mandelonitrile

概述

描述

(S)-mandelonitrile is a mandelonitrile. It is an enantiomer of a (R)-mandelonitrile.

生物活性

(S)-Mandelonitrile, a cyanohydrin derived from benzaldehyde and potassium cyanide, exhibits significant biological activity, primarily through its enzymatic interactions and potential therapeutic applications. This article explores its biochemical properties, enzymatic reactions, and implications in various fields such as biocatalysis and pharmacology.

This compound is characterized by the molecular formula and a structure that allows it to participate in various biochemical pathways. It can be synthesized via the action of hydroxynitrile lyases (HNLs), which catalyze the condensation of aldehydes with cyanide ions. The enzyme ChuaHNL, derived from the millipede Chamberlinius hualienensis, shows exceptional specific activity in synthesizing this compound with a reported specific activity of 7,420 U/mg, significantly higher than other known HNLs .

Hydrolysis of Mandelonitrile

One of the primary reactions involving this compound is its hydrolysis to mandelic acid, catalyzed by nitrilases. For instance, recombinant Escherichia coli expressing nitrilase from Pseudomonas putida has been utilized to achieve nearly 95% conversion of mandelonitrile to (R)-mandelic acid under optimized conditions (40 °C, pH 8) in both shake flasks and packed bed reactors . This enantioselective conversion is crucial for pharmaceutical applications where specific isomers are required.

Comparative Enzymatic Activity

A comparative analysis of various enzymes indicates that single-point mutations in nitrilases can enhance their ability to hydrolyze this compound, leading to increased yields of mandelic acid . Table 1 summarizes the specific activities of different HNLs involved in mandelonitrile synthesis:

| Enzyme Source | Specific Activity (U/mg) |

|---|---|

| ChuaHNL (Chamberlinius hualienensis) | 7,420 |

| HNL from loquat (Eriobotrya japonica) | 31.5 |

| HNL from passion fruit (Passiflora edulis) | 136 |

| HNL from Japanese apricot (Prunus mume) | 220 |

| HNL from almonds (Prunus amygdalus) | 1,450 |

Antimicrobial Activity

Research has indicated that mandelic acid, the product of mandelonitrile hydrolysis, possesses antimicrobial properties. This suggests that this compound could be explored for its potential as an antibacterial agent when metabolized into mandelic acid within biological systems .

Cancer Treatment Applications

Recent studies have also highlighted innovative uses of mandelic compounds in cancer therapy. For instance, methenamine mandelate nanoparticles have been developed that release formaldehyde in acidic environments typical of cancerous tissues, leading to cell cycle arrest and apoptosis in cancer cells . This indicates a potential therapeutic pathway for utilizing derivatives of mandelonitrile in oncology.

Case Study 1: Enzyme Engineering for Enhanced Activity

A study focused on engineering nitrilases for improved hydrolysis of racemic mandelonitrile demonstrated that specific mutations could lead to variants with enhanced substrate specificity and activity. The engineered enzymes showed a marked increase in conversion rates compared to wild-type enzymes .

Case Study 2: Biocatalytic Production of Mandelic Acid

In another case, researchers optimized conditions for the biocatalytic production of mandelic acid from this compound using immobilized cells. The results indicated that immobilization significantly improved enzyme stability and reaction efficiency, achieving high conversion rates under continuous flow conditions .

科学研究应用

Organic Synthesis

(S)-Mandelonitrile serves as a crucial intermediate in the synthesis of optically active compounds. It is utilized in the preparation of:

- α-Hydroxy Carboxylic Acids : These compounds are important in pharmaceuticals and agrochemicals.

- α-Hydroxy Aldehydes and Ketones : Used in flavoring and fragrance industries.

- 2-Amino Alcohols : Key intermediates in drug synthesis.

The conversion of this compound into these products often involves enzymatic processes, leveraging its chirality for selective reactions .

Enzymatic Reactions

Recent studies have highlighted the role of specific enzymes in the conversion of this compound into valuable products:

- Nitrilases : Enzymes from Pseudomonas fluorescens have been engineered to convert (R,S)-mandelonitrile into (R)-mandelic acid with high enantiomeric excess (up to 91%) or (S)-mandelic acid with an enantiomeric excess of 47% . This demonstrates the potential for biocatalysis in producing enantiomerically pure compounds.

- Mandelonitrile Oxidase : This enzyme catalyzes the oxidation of mandelonitrile to produce benzoyl cyanide and hydrogen peroxide, showcasing its utility in biochemical applications .

Plant Defense Mechanism

Mandelonitrile plays a significant role in plant defense against herbivores. It is found in certain cyanogenic plants, where it acts as a deterrent against phytophagous arthropods. A notable study isolated mandelonitrile from Arabidopsis thaliana, demonstrating its involvement in plant defense mechanisms against spider mites. The quantification method developed for this study allows for sensitive detection of mandelonitrile levels, even in non-cyanogenic species .

Case Study: Enzyme Variants for Mandelonitrile Conversion

A comparative analysis involving various enzyme variants from Pseudomonas fluorescens revealed significant differences in their ability to hydrolyze this compound. Mutations introduced into the nitrilase enzyme led to variations in reaction specificity and enantioselectivity, highlighting the potential for tailored enzyme applications in synthetic chemistry .

| Enzyme Variant | Substrate | Product | Enantiomeric Excess (%) |

|---|---|---|---|

| Wild Type | (R,S)-Mandelonitrile | (R)-Mandelic Acid | 31 |

| Cys163Asn | (R,S)-Mandelonitrile | (R)-Mandelic Acid | 91 |

| Cys163Asn + Ala165Arg | (R,S)-Mandelonitrile | (S)-Mandelic Acid | 47 |

This table illustrates how specific mutations can enhance the production of desired enantiomers from mandelonitrile.

化学反应分析

Hydrogenation Reactions

Hydrogenation of (S)-mandelonitrile over a palladium on carbon (Pd/C) catalyst is a crucial reaction leading to the formation of phenethylamine. This reaction exhibits high selectivity, with phenethylamine being produced at an 87% yield under optimal conditions. The process involves the reduction of the nitrile group to an amine, facilitated by hydrogen gas in the presence of an acid catalyst, which is essential for achieving high yields. Under neutral or basic conditions, there is a risk of producing hydrogen cyanide as a degradation product .

Enzymatic Reactions

This compound can undergo enzymatic cleavage via mandelonitrile lyase, which catalyzes its conversion into hydrogen cyanide and benzaldehyde. This reaction is significant in the context of cyanoamino acid metabolism and showcases the stereospecific nature of the enzyme involved. The reaction can be summarized as follows:

This enzymatic pathway is crucial for synthesizing various chiral compounds and has implications in pharmaceutical development .

Hydrolysis Reactions

Reaction Yields and Conditions

The following table summarizes key reactions involving this compound, including yields and specific conditions:

| Reaction Type | Product | Yield (%) | Conditions |

|---|---|---|---|

| Hydrogenation | Phenethylamine | 87 | Pd/C catalyst, acidic medium |

| Enzymatic Cleavage | Hydrogen Cyanide + Benzaldehyde | Variable | Mandelonitrile lyase |

| Hydrolysis | (S)-Mandelic Acid | 70-80 | Acidic conditions optimized for hydrolysis |

Comparison of Reaction Pathways

The following table compares different pathways for synthesizing products from this compound:

| Pathway | Mechanism Type | Stereospecificity | Key Products |

|---|---|---|---|

| Hydrogenation | Catalytic | Yes | Phenethylamine |

| Enzymatic Cleavage | Biocatalytic | Yes | Hydrogen Cyanide, Benzaldehyde |

| Hydrolysis | Chemical | Yes | (S)-Mandelic Acid |

属性

IUPAC Name |

(2S)-2-hydroxy-2-phenylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNICRUQPODTGRU-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28549-12-4 | |

| Record name | Mandelonitrile, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028549124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-mandelonitrile | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04737 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (S)-Mandelonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANDELONITRILE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K9VO6WZ5K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。